(3S,4S)-4-(Piperazin-1-yl)pyrrolidin-3-ol
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Overview
Description
(3S,4S)-4-(Piperazin-1-yl)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with a piperazine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(Piperazin-1-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and piperazine.
Reaction Conditions: The reaction conditions often involve the use of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran) under an inert atmosphere.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-(Piperazin-1-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield secondary amines.
Scientific Research Applications
(3S,4S)-4-(Piperazin-1-yl)pyrrolidin-3-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(Piperazin-1-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-(Piperidin-1-yl)pyrrolidin-3-ol: Similar structure but with a piperidine ring instead of piperazine.
(3S,4S)-4-(Morpholin-1-yl)pyrrolidin-3-ol: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
(3S,4S)-4-(Piperazin-1-yl)pyrrolidin-3-ol is unique due to its specific combination of a pyrrolidine ring and a piperazine moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H17N3O |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
(3S,4S)-4-piperazin-1-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H17N3O/c12-8-6-10-5-7(8)11-3-1-9-2-4-11/h7-10,12H,1-6H2/t7-,8-/m0/s1 |
InChI Key |
XCQKGRUMUUYHMJ-YUMQZZPRSA-N |
Isomeric SMILES |
C1CN(CCN1)[C@H]2CNC[C@@H]2O |
Canonical SMILES |
C1CN(CCN1)C2CNCC2O |
Origin of Product |
United States |
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